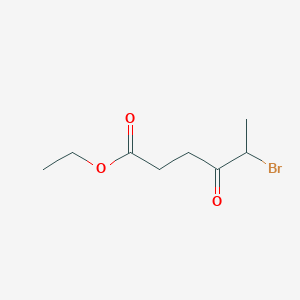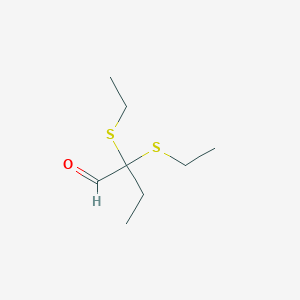
2,2-Bis(ethylsulfanyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(ethylsulfanyl)butanal is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(ethylsulfanyl)butanal typically involves the reaction of butanal with ethyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and purification techniques ensures the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(ethylsulfanyl)butanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Bis(ethylsulfanyl)butanal has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2-Bis(ethylsulfanyl)butanal exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with amino acids, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Methylbutanal: A branched aldehyde with similar structural features but different functional groups.
2-Methylpropanal: Another branched aldehyde with a simpler structure.
3-Methylbutanal: Known for its role in flavor and fragrance applications.
Uniqueness: 2,2-Bis(ethylsulfanyl)butanal is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical reactivity and potential applications compared to other branched aldehydes. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
76371-98-7 |
|---|---|
Formule moléculaire |
C8H16OS2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfanyl)butanal |
InChI |
InChI=1S/C8H16OS2/c1-4-8(7-9,10-5-2)11-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
RRCQHUPNWIOFEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


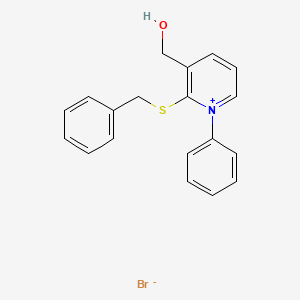
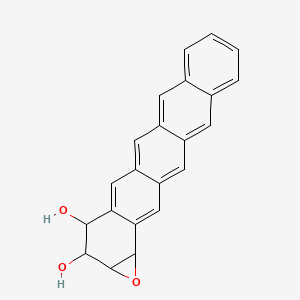
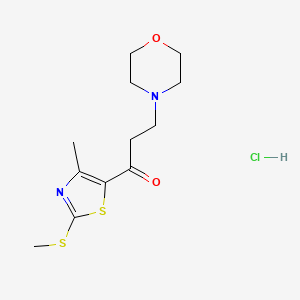
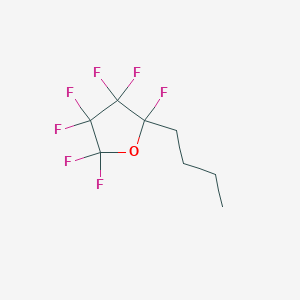
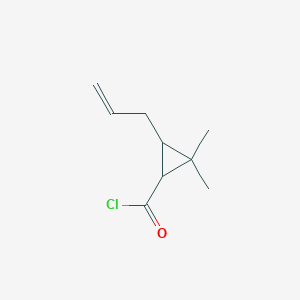
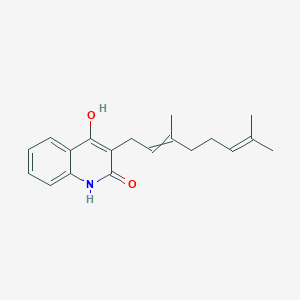
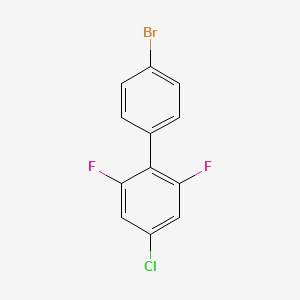
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
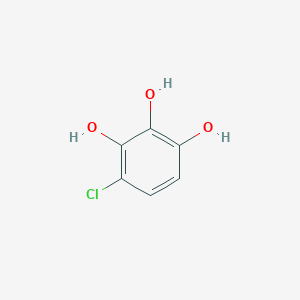
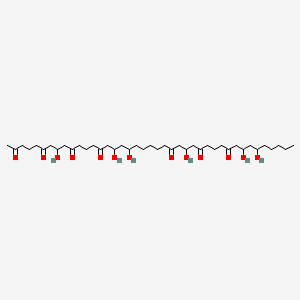
silane](/img/structure/B14454401.png)
